3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSKTDYXLLLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Carboxylic Acid Derivatives
Reaction of o-aminophenol with phosgene or urea under reflux conditions yields 1,3-benzoxazol-2(3H)-one. For example, o-aminophenol (10 mmol) reacts with urea (12 mmol) in xylene at 140°C for 6 hours, producing the core in 89% yield. Alternatives include using triphosgene in dichloromethane at 0°C, which avoids high temperatures but requires careful handling.
Side Chain Introduction: Alkylation Strategies
The 2-(4-methoxyphenoxy)ethyl group is introduced via N-alkylation of the benzoxazolone nitrogen. Key methods include:
Mitsunobu Reaction
A Mitsunobu reaction between 1,3-benzoxazol-2(3H)-one and 2-(4-methoxyphenoxy)ethanol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Conditions:
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Reagents : 1.2 eq DEAD, 1.5 eq PPh₃, 1.1 eq 2-(4-methoxyphenoxy)ethanol
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Solvent : Anhydrous THF
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Temperature : 0°C to room temperature, 16 hours
This method avoids harsh bases but requires stoichiometric phosphine and azodicarboxylate.
Nucleophilic Alkylation
Direct alkylation using 2-(4-methoxyphenoxy)ethyl bromide under basic conditions:
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 eq)
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Temperature : 70°C, 12 hours
The reaction proceeds via SN2 mechanism, with the bromide leaving group facilitating nucleophilic attack by the deprotonated benzoxazolone nitrogen.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Triethylamine | 70°C | 6 | 86 |
| DMF | K₂CO₃ | 70°C | 12 | 75 |
| Acetonitrile | DBU | 80°C | 8 | 62 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the benzoxazolone nitrogen, while elevated temperatures accelerate reaction kinetics.
Catalytic Additives
Inclusion of TBAI as a phase-transfer catalyst improves yields by 15–20% in DMF, likely due to enhanced ion pairing and solubility of inorganic bases.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity with retention time = 12.4 minutes.
Challenges and Alternatives
Competing O-Alkylation
The benzoxazolone oxygen can act as a nucleophile, forming O-alkylated byproducts. Using bulky bases (e.g., DBU) or low temperatures suppresses this pathway.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time from hours to minutes. For example, irradiating the alkylation mixture at 100°C for 15 minutes achieves 82% yield with reduced solvent volume.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to maintain temperature control and improve mixing. A representative protocol uses:
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[2-(4-hydroxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxyethyl group could play a role in binding to these targets, while the benzoxazole core may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Substitution at the 3-Position
The 3-position of benzoxazolone is critical for modulating biological activity. Key analogues include:
Key Observations :
- Antimicrobial Activity : Analogues with 3-alkyl/aryl groups (e.g., 3-piperidinylmethyl derivatives) show moderate activity against Gram-positive bacteria (MIC: 31.25 μg/mL), suggesting the target compound may share similar efficacy .
- Anticancer Potential: 3-[(3-Substituted)propyl] derivatives exhibit cytotoxicity via apoptosis induction, highlighting the role of flexible alkyl chains in targeting cancer cells .
Substitution at the 6-Position
Functionalization at the 6-position of benzoxazolone significantly impacts receptor binding and selectivity:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance σ2 receptor binding, while halogens (e.g., bromine) improve antimicrobial activity .
- Target Compound : The absence of a 6-substituent in the target compound may reduce σ2R affinity but could favor broader-spectrum antimicrobial effects.
Comparison with Benzothiazolone Derivatives
Benzothiazolones (sulfur-containing analogs) exhibit distinct physicochemical and pharmacological profiles:
Key Observations :
- Biological Activity : Benzothiazolones often exhibit stronger cytotoxic effects, as seen in 3-phenacyl derivatives, whereas benzoxazolones are more commonly associated with antimicrobial and receptor-targeted activities .
Pharmacological and Computational Insights
- Antimicrobial Activity: N-Substituted benzoxazolones with halogen or heterocyclic groups (e.g., thiazole) show Gram-positive selectivity, with MIC values ranging from 15–62 μg/mL . The target compound’s 4-methoxyphenoxy group may enhance biofilm penetration due to its aromaticity .
- Anticancer Mechanisms : 3-Alkyl/aryl derivatives induce apoptosis via mitochondrial pathways, with IC₅₀ values in the low micromolar range .
- Theoretical Studies: Conformational analysis of 3-piperidinylmethyl derivatives reveals stable chair conformations in piperidine rings, suggesting similar stability for the target compound’s ethyl-phenoxy chain .
Biological Activity
3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a benzoxazole derivative that has garnered attention due to its potential biological activities. This compound features a methoxyphenoxyethyl substituent, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
- Molecular Formula : C₁₆H₁₅NO₄
- CAS Number : 609335-22-0
The presence of the methoxy group is significant as it can enhance lipophilicity and potentially improve the compound's ability to cross biological membranes.
The mechanism of action of this compound may involve interaction with various molecular targets, including enzymes and receptors. The benzoxazole core is known for its ability to modulate biological pathways, while the methoxyphenoxyethyl group could facilitate binding to specific targets. This interaction may lead to alterations in cellular signaling and metabolic processes.
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and some antifungal properties against Candida albicans .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| This compound | Bacillus subtilis | TBD |
| This compound | Candida albicans | TBD |
Cytotoxicity
The cytotoxic effects of benzoxazole derivatives have been explored in various cancer cell lines. Compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing anticancer agents with reduced side effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| A549 (Lung Cancer) | TBD |
| HepG2 (Liver Cancer) | TBD |
Case Studies
- Antifungal Activity : In a comparative study of various benzoxazole derivatives, it was found that certain compounds exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 7.81 to 250 µg/ml . These findings suggest potential therapeutic applications in treating fungal infections.
- Cytotoxicity Profiling : A comprehensive analysis of benzoxazole derivatives showed that several compounds were effective against multiple cancer cell lines, indicating their potential as lead compounds in anticancer drug development . The structure–activity relationship (SAR) studies highlighted the importance of substituents in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
